Home > Products > Screening Compounds P64219 > N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid
N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid -

N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid

Catalog Number: EVT-5467778
CAS Number:
Molecular Formula: C20H31NO7
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thiopyrano[2,3,4-cd]indoles

Compound Description: Thiopyrano[2,3,4-cd]indoles are a class of 5-lipoxygenase (5-LO) inhibitors. A notable example is 2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333). This compound potently inhibits the production of 5-HPETE by human 5-LO and the biosynthesis of LTB4 by human PMN leukocytes and human whole blood. [] It demonstrates efficacy in various animal models of inflammation and asthma, including rat pleurisy, hyperreactive rat models, and conscious squirrel monkey and sheep models. []

Relevance: While structurally distinct from N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate, the thiopyrano[2,3,4-cd]indole L-699,333 highlights the biological significance of targeting inflammatory pathways. Although it lacks the phenoxy-ethoxy-ethylamine core, its exploration of different acidic side chains for optimized 5-LO inhibition offers valuable insights for potential modifications of the terminal amine and acidic group of N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate. []

Carvedilol

Compound Description: Carvedilol is a β-adrenergic blocking agent used to treat hypertension and heart failure. One synthetic route utilizes 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxyphenoxy)ethyl)-N-(4-methoxybenzyl)amino)propan-2-ol as an intermediate. [, ] This intermediate is subsequently deprotected to yield carvedilol. [, ]

Relevance: This carvedilol intermediate shares a significant structural similarity with N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate, particularly the 2-methoxyphenoxy-ethylamine moiety. [, ] The difference lies in the presence of a propanol group in the carvedilol intermediate versus the butanamine group in the target compound, and the substitution on the phenoxy ring (1-propen-1-yl in the target compound vs. a connection to the carbazole core in the intermediate). This comparison highlights the potential for modifications to both the amine and phenoxy substituents while maintaining the core structural motif.

2-Methoxy-pyridin-4-yl Derivatives

Compound Description: A series of 2-methoxy-pyridin-4-yl derivatives have been synthesized and investigated for their potential therapeutic applications. [, ] These compounds are characterized by a central 2-methoxy-pyridine-4-yl group connected to a diverse range of substituents through a phenoxy-ethyl linker. The substituents include various carboxylic acids, amides, and alcohols. [, ]

Relevance: The 2-methoxy-pyridin-4-yl derivatives share the phenoxy-ethoxy core with N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate. [, ] While the 2-methoxy group is present on the pyridine ring in these derivatives instead of the phenoxy ring as in the target compound, the overall similarity suggests a shared chemical space. The exploration of diverse substituents attached to the ethoxy group in these derivatives provides a wealth of structural information relevant to modifying the terminal amine group in N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate.

(S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione

Compound Description: (S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione is a chiral compound synthesized using a specific method to achieve high isomeric purity, critical for pharmaceutical applications. []

Relevance: This compound showcases a 3-ethoxy-4-methoxyphenyl group linked to an ethylamine moiety, structurally resembling the core structure of N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate. [] The difference lies in the substitution pattern on the phenyl ring (3-ethoxy-4-methoxy vs. 2-methoxy-4-(1-propen-1-yl)), the presence of a methanesulfonyl group, and the connection to the isoindoline-1,3-dione group. This comparison highlights the potential for exploring regioisomers with shifted positions of the methoxy and propenyl groups on the phenoxy ring of N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate.

2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline N-Glucuronides

Compound Description: RG 12525 (2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline) is a compound investigated for the treatment of type 2 diabetes. [] Its metabolism involves the formation of two N-glucuronide conjugates, RPR 240818 (N1-glucuronide) and RPR 241098 (N2-glucuronide). []

Relevance: Although lacking the specific phenoxy-ethoxy-ethylamine core, RG 12525 and its glucuronide metabolites demonstrate the metabolic fate of a drug containing a phenoxy-methoxy-phenyl group, similar to the core structure of N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate. [] This study underscores the importance of considering the potential metabolic pathways of compounds with related structures, highlighting the potential for glucuronidation at the terminal amine group of the target compound.

Bosentan

Compound Description: Bosentan (4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2,2'-bipyrimidin-4-yl]-benzenesulfonamide) is a potent, orally active, non-peptide endothelin receptor antagonist. [, , ] It has shown efficacy in inhibiting the pressor response to endothelin-1 and preventing cerebral vasospasm in animal models. [, , ]

Relevance: Bosentan shares the 2-methoxy-phenoxy-ethoxy moiety with N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate. [, , ] The primary differences lie in the presence of a bipyrimidinyl group linked to the phenoxy ring and a benzenesulfonamide group attached to the ethoxy chain in bosentan. This comparison highlights the potential for modifying the phenoxy substituent and exploring variations in the terminal amine group of N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate while maintaining the core structural features.

Raloxifene Hydrochloride Impurities

Compound Description: During the analysis of raloxifene hydrochloride, three impurities were identified. One of these, [6-hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone (Impurity-2), possesses a 4-methoxyphenyl-ethoxy-phenyl moiety. []

Relevance: This impurity of raloxifene hydrochloride exhibits a structural resemblance to N-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-2-butanamine oxalate, specifically the 4-methoxyphenyl-ethoxy-phenyl core. [] The key difference lies in the presence of a benzo[b]thiophene group and a piperidine ring in the raloxifene impurity, compared to the 1-propen-1-yl substituent and the butanamine group in the target compound. This comparison highlights the structural diversity that can be introduced to both the phenoxy ring and the terminal amine group while retaining the core structure.

Properties

Product Name

N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid

IUPAC Name

N-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethyl]butan-2-amine;oxalic acid

Molecular Formula

C20H31NO7

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C18H29NO3.C2H2O4/c1-5-7-16-8-9-17(18(14-16)20-4)22-13-12-21-11-10-19-15(3)6-2;3-1(4)2(5)6/h5,7-9,14-15,19H,6,10-13H2,1-4H3;(H,3,4)(H,5,6)/b7-5+;

InChI Key

RAUGHIXJOQLVCE-GZOLSCHFSA-N

SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)C=CC)OC.C(=O)(C(=O)O)O

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)C=CC)OC.C(=O)(C(=O)O)O

Isomeric SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)/C=C/C)OC.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.